molecular formula C19H22N2O4 B14173879 L-Phenylalanyl-O-benzyl-L-serine CAS No. 921934-28-3

L-Phenylalanyl-O-benzyl-L-serine

Cat. No.: B14173879
CAS No.: 921934-28-3
M. Wt: 342.4 g/mol
InChI Key: NUZXBLCMNWJCSJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide composed of L-phenylalanine and O-benzyl-L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by peptide bond formation. One common method is the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The protected amino acids are then coupled using standard peptide synthesis techniques, such as the mixed anhydride method .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

921934-28-3

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1

InChI Key

NUZXBLCMNWJCSJ-IRXDYDNUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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